(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and 3,4-dihydroisoquinoline.
Condensation Reaction: The key step involves a condensation reaction between 2-chloro-4-methylbenzaldehyde and 3,4-dihydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the structure-activity relationships of isoquinoline derivatives. It can also be employed in the design of new bioactive molecules with potential therapeutic applications.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-4-methylphenyl)-(1H-isoquinolin-2-yl)methanone: A similar compound with a different substitution pattern on the isoquinoline ring.
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-quinolin-2-yl)methanone: A compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-7-15(16(18)10-12)17(20)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKCDAVCGGEZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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